Product packaging for 3-Hydroxy-L-tyrosyl-AMP(Cat. No.:)

3-Hydroxy-L-tyrosyl-AMP

Cat. No.: B1205587
M. Wt: 526.4 g/mol
InChI Key: AFIFLOMGXNKHJX-YBGGAFRISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxy-L-tyrosyl-AMP, with the molecular formula C19H23N6O10P , is a specialized enzymatic intermediate critical in the biosynthesis of natural products. Its primary researched role is in the formation of the coumarin ring system in the antibiotic novobiocin . In this pathway, the compound is synthesized by the adenylation domain of the enzyme NovH, which first activates L-tyrosine to form L-tyrosyl-AMP. This intermediate is then covalently tethered to the enzyme's peptidyl carrier protein (PCP) domain as L-tyrosyl-S-NovH . The thioester-bound tyrosine subsequently serves as a specific substrate for the cytochrome P450 enzyme NovI, which catalyzes a beta-hydroxylation reaction to form (3R,2S)-3-hydroxy-tyrosyl-S-NovH . This enzymatic partnership between an adenylation-PCP module and a tailoring P450 represents a fundamental biosynthetic strategy for channeling and modifying amino acid precursors in secondary metabolism. Studying this compound and its associated pathway provides valuable insights for enzymology, natural product biosynthesis, and synthetic biology efforts aimed at engineering novel antibiotics. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N6O10P B1205587 3-Hydroxy-L-tyrosyl-AMP

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23N6O10P

Molecular Weight

526.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate

InChI

InChI=1S/C19H23N6O10P/c20-9(3-8-1-2-10(26)11(27)4-8)19(30)35-36(31,32)33-5-12-14(28)15(29)18(34-12)25-7-24-13-16(21)22-6-23-17(13)25/h1-2,4,6-7,9,12,14-15,18,26-29H,3,5,20H2,(H,31,32)(H2,21,22,23)/t9-,12+,14+,15+,18+/m0/s1

InChI Key

AFIFLOMGXNKHJX-YBGGAFRISA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N)O)O

Origin of Product

United States

Molecular Mechanisms and Biological Roles of 3 Hydroxy L Tyrosyl Amp

Role as an Activated Intermediate in Macromolecular Synthesis

The activation of amino acids is a prerequisite for their incorporation into larger biomolecules like proteins and nonribosomal peptides. This activation is a two-step process that begins with the formation of an aminoacyl-adenylate, a mixed anhydride (B1165640) of a carboxylic acid and phosphoric acid.

The synthesis of 3-Hydroxy-L-tyrosyl-AMP is an energetically unfavorable process that is driven forward by coupling it to the hydrolysis of ATP. In this reaction, the carboxyl group of 3-hydroxy-L-tyrosine attacks the α-phosphate of an ATP molecule, leading to the formation of the aminoacyl-AMP intermediate and the release of pyrophosphate (PPi). This reaction is catalyzed by enzymes such as aminoacyl-tRNA synthetases (aaRS) or the adenylation (A) domains of nonribosomal peptide synthetases (NRPSs). oup.comacs.org

The resulting acyl-phosphate bond in this compound is a high-energy bond. The subsequent hydrolysis of pyrophosphate by ubiquitous pyrophosphatases makes the activation reaction effectively irreversible, ensuring a ready supply of the activated amino acid for downstream synthetic reactions. acs.org This strategy of using an aminoacyl-AMP intermediate is a conserved mechanism for activating amino acids for ribosomal protein synthesis and for the biosynthesis of complex peptide natural products. oup.comacs.org

Once formed, the activated this compound intermediate can be a substrate for various enzymes. In the context of nonribosomal peptide synthesis, the aminoacyl moiety is typically transferred from the AMP to a phosphopantetheinyl arm covalently attached to a thiolation (T) or peptidyl carrier protein (PCP) domain of the NRPS complex. acs.org

A well-documented example that illustrates this principle is the biosynthesis of the antibiotic novobiocin (B609625). The enzyme NovH, an NRPS, first activates L-tyrosine to form L-tyrosyl-AMP and then transfers the tyrosyl moiety to its covalently attached PCP domain, forming a tyrosyl-S-PCP thioester. acs.org This enzyme-tethered, activated tyrosine is then recognized by a downstream tailoring enzyme, NovI, a cytochrome P450-type monooxygenase. NovI specifically hydroxylates the tyrosine at the β-position. acs.org This demonstrates a clear paradigm where an activated aminoacyl intermediate, tethered to a synthetase, serves as the specific substrate for a modifying enzyme to introduce additional chemical functionality. This compound would be expected to participate in analogous enzymatic pathways.

Interactive Table 1: Enzymes in Amino Acid Activation and Modification

Click on the headers to sort the table.

Enzyme/DomainFunctionSubstrate(s)Product(s)Biological Pathway
Tyrosyl-tRNA Synthetase (TyrRS) Activates tyrosine and attaches it to its cognate tRNA. oup.comL-tyrosine, ATP, tRNATyrTyrosyl-tRNATyr, AMP, PPiRibosomal Protein Synthesis
NRPS Adenylation (A) Domain Activates a specific amino acid as an aminoacyl-AMP. acs.orgAmino Acid, ATPAminoacyl-AMP, PPiNonribosomal Peptide Synthesis
NovH Activates L-tyrosine and tethers it to its PCP domain. acs.orgL-tyrosine, ATPL-tyrosyl-S-NovH, AMP, PPiNovobiocin Biosynthesis
NovI Hydroxylates the tethered tyrosine on the NovH enzyme. acs.orgL-tyrosyl-S-NovH, O2, NADPHβ-OH-tyrosyl-S-NovHNovobiocin Biosynthesis
Phenylalanine 3-hydroxylase (Phe3H) Catalyzes the synthesis of meta-tyrosine. researchgate.netL-phenylalaninemeta-Tyrosine (m-Tyr)Secondary Metabolism

Conceptual Linkages to Protein Post-Translational Modifications

The covalent attachment of an AMP moiety to a molecule is termed AMPylation or adenylylation. While this compound is an activated monomer for synthesis, the underlying chemistry of its formation is identical to the post-translational modification (PTM) of proteins by AMPylation, where the target is a hydroxyl group on a protein side chain rather than a free amino acid. nih.govwikipedia.org

Protein AMPylation is a reversible PTM where an adenosine (B11128) monophosphate (AMP) molecule is covalently attached to the hydroxyl group of a tyrosine, threonine, or serine residue within a target protein. nih.govfrontiersin.org This reaction is catalyzed by a class of enzymes called adenylyltransferases or AMPylators, which utilize ATP as the AMP donor and release pyrophosphate. wikipedia.orgpnas.org The formation of this phosphodiester bond can significantly alter the target protein's structure, activity, and interaction partners. wikipedia.org

The process is reversed by de-AMPylating enzymes, which are typically phosphodiesterases that hydrolyze the phosphodiester bond to release the AMP and restore the protein to its original state. nih.govnih.gov This dynamic, reversible modification allows for the rapid and precise control of protein function in response to cellular signals. frontiersin.org

A key enzyme family responsible for AMPylation is characterized by the presence of a Filamentation induced by cyclic AMP (Fic) domain. pnas.orgwikipedia.org In humans, the only known Fic domain-containing protein is FICD (also known as HYPE), which resides in the endoplasmic reticulum (ER). wikipedia.orggenecards.org FICD is a bifunctional enzyme that can both add (AMPylate) and remove (de-AMPylate) AMP from its target proteins. nih.govuniprot.orgnih.gov

The primary target of FICD is the major ER chaperone, BiP (also known as HSPA5). nih.gov FICD-mediated AMPylation occurs on a specific threonine residue (Thr518) of BiP, which inhibits BiP's chaperone activity. nih.govuniprot.org Conversely, FICD's de-AMPylation activity removes this modification, restoring BiP's function. The switch between these two opposing activities is intricately regulated by a single glutamate (B1630785) residue (E234) within FICD, which acts as a gatekeeper, allowing the cell to fine-tune chaperone activity based on its metabolic state. nih.govnih.gov

Interactive Table 2: Properties of the FICD Enzyme

Click on the headers to sort the table.

PropertyDescriptionReference(s)
Gene Name FICD (FIC Domain Protein Adenylyltransferase) genecards.org
Cellular Location Endoplasmic Reticulum (ER) nih.govgenecards.org
Enzymatic Activities AMPylase (Adenylyltransferase) and De-AMPylase (Phosphodiesterase) wikipedia.orguniprot.orgnih.gov
Primary Substrate HSPA5 / BiP (ER Chaperone) nih.govuniprot.org
Modification Site on BiP Threonine-518 uniprot.org
Effect of AMPylation Inactivation of BiP chaperone activity nih.govuniprot.org
Regulatory Mechanism Bifunctional activity is controlled by residue E234 and an N-terminal inhibitory helix. nih.govwikipedia.orgnih.gov
Biological Role Regulation of the Unfolded Protein Response (UPR) wikipedia.orggenecards.orgnih.gov

Involvement in Cellular Signaling Pathways (at the molecular level)

The reversible AMPylation of proteins serves as a critical switch in cellular signaling pathways, most notably in the Unfolded Protein Response (UPR). The UPR is a stress response pathway that maintains protein folding homeostasis within the ER. nih.gov

Under normal, unstressed conditions, FICD acts as an AMPylase, modifying BiP to dampen its activity. This creates a pool of inactive, AMPylated BiP. nih.govuniprot.org When the ER experiences stress, such as an accumulation of unfolded proteins, the signaling landscape shifts. FICD switches its function to that of a de-AMPylase. nih.govnih.gov It rapidly removes the AMP from BiP, leading to the swift reactivation of the chaperone. nih.gov This activated BiP can then bind to unfolded proteins, preventing their aggregation and facilitating their proper folding, thereby helping to resolve the ER stress. This places the formation and cleavage of the protein-AMP phosphodiester bond, a linkage directly analogous to the acyl-phosphate bond in this compound, at the heart of a crucial signaling pathway that protects cellular health.

Modulatory Effects on Enzyme Activity via Adenosine Monophosphate Release

Adenosine monophosphate (AMP) is a crucial signaling molecule and a regulator of cellular energy homeostasis. researchgate.net Many enzymatic reactions utilize adenosine triphosphate (ATP) as a substrate and produce AMP as a byproduct. researchgate.net The release of AMP can, in turn, modulate the activity of various enzymes. For instance, AMP activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status that stimulates glucose uptake and fatty acid oxidation while inhibiting cholesterol synthesis. researchgate.net

While direct studies detailing the enzymatic release of AMP from this compound and its subsequent modulatory effects are not readily found, the principle of AMP as an allosteric regulator is well-established. Proteins exist that can add (AMPylation) and remove (de-AMPylation) AMP from other proteins, thereby controlling their function. uniprot.org For example, the protein FICD regulates the unfolded protein response by adding or removing AMP from the chaperone protein HSPA5/BiP. uniprot.org It is conceivable that this compound could serve as a substrate for enzymes that cleave the molecule to release AMP, which would then be available to influence the activity of AMP-sensitive enzymes.

Interplay with Tyrosyl Radical Formation and DNA Synthesis Regulation

The synthesis of DNA is a fundamental process for cell proliferation and is dependent on the enzyme ribonucleotide reductase (RR). academicjournals.org A critical feature of class I ribonucleotide reductases is the presence of a stable tyrosyl free radical in their R2 subunit, which is essential for the enzyme's catalytic activity. physiology.organnualreviews.org This radical initiates the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. annualreviews.orgnih.gov

The regulation of the tyrosyl radical is a key control point for DNA synthesis. annualreviews.org Molecules that can eliminate this radical, known as radical scavengers, can inhibit ribonucleotide reductase and, consequently, DNA synthesis. academicjournals.organnualreviews.org For example, the drug hydroxyurea (B1673989) is known to scavenge the tyrosyl radical of ribonucleotide reductase, leading to the inactivation of the enzyme and a halt in cell proliferation. physiology.organnualreviews.org

Given that this compound contains a tyrosine moiety, it could potentially interact with the systems that generate and maintain the tyrosyl radical in ribonucleotide reductase. However, there is no direct evidence in the reviewed literature to suggest that this compound itself participates in tyrosyl radical formation or directly regulates DNA synthesis. The stability of the tyrosyl radical within the enzyme is maintained by a complex system, and while external molecules can disrupt it, the specific role of this compound in this process has not been documented. annualreviews.org

Enzymatic Interactions and Substrate Specificity for 3 Hydroxy L Tyrosyl Amp

Recognition by Aminoacyl-tRNA Synthetases and Related Enzymes

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the first step of protein synthesis, attaching an amino acid to its cognate tRNA. nih.gov The recognition and activation of L-tyrosine and its analogues, such as 3-hydroxy-L-tyrosine (L-DOPA), are primarily handled by tyrosyl-tRNA synthetase (TyrRS).

Tyrosyl-tRNA synthetase (TyrRS) belongs to the class I family of aminoacyl-tRNA synthetases, characterized by a catalytic domain containing a Rossmann fold. wikipedia.orgaars.online This domain features two highly conserved signature sequences, HIGH and KMSKS, which are crucial for the catalysis of amino acid activation. nih.gov The crystal structure of TyrRS, particularly from organisms like Bacillus stearothermophilus, reveals a homodimeric structure where each subunit has a well-defined binding pocket for L-tyrosine and ATP. wikipedia.orgnih.gov

The specificity for L-tyrosine is achieved through a network of hydrogen bonds and hydrophobic interactions within this pocket. Key residues forming the active site are responsible for distinguishing L-tyrosine from other amino acids, most notably the structurally similar L-phenylalanine. While specific residue numbers can vary between species, studies on B. stearothermophilus and Methanocaldococcus jannaschii TyrRS have identified critical amino acids for substrate recognition. mdpi.combohrium.com For instance, residues form hydrogen bonds with the p-hydroxyl group of the tyrosine side chain, a key feature absent in phenylalanine. bohrium.com

The accommodation of tyrosine analogues like 3-hydroxy-L-tyrosine requires modifications to this binding pocket. Directed evolution and site-directed mutagenesis studies have shown that replacing certain bulky residues with smaller ones, such as glycine, can expand the active site. mdpi.com Specifically, mutations at positions corresponding to Tyr32 and Leu65 in M. jannaschii TyrRS create the necessary space to accommodate the additional hydroxyl group of substituted tyrosines. mdpi.com

Table 1: Key Residues in Tyrosyl-tRNA Synthetase (TyrRS) for Substrate Recognition This table summarizes key amino acid residues and motifs within TyrRS and their established roles in binding substrates and ensuring specificity, based on studies of various organisms.

Residue/MotifOrganism (Example)Function in Substrate Recognition
HIGH motif Conserved Class IInvolved in ATP binding and catalysis of tyrosine activation. nih.gov
KMSKS motif Conserved Class IPlays a role in binding ATP and pyrophosphate; also involved in tRNA binding. nih.gov
Tyr34 B. stearothermophilusForms a hydrogen bond with the hydroxyl group of the tyrosine substrate. bohrium.com
Asp176 B. stearothermophilusActs as a hydrogen bond acceptor for the substrate's hydroxyl group, critical for specificity. bohrium.com
Tyr32Gly M. jannaschii (mutant)Mutation creates space in the binding pocket to accommodate larger, non-canonical analogues. mdpi.com
Leu65Gly M. jannaschii (mutant)Mutation expands the binding pocket for substituted tyrosine substrates. mdpi.com

Fidelity of Amino Acid Activation and Incorporation

The accuracy of protein synthesis relies heavily on the fidelity of aaRS enzymes. nih.gov TyrRS exhibits high fidelity, effectively discriminating against non-cognate natural amino acids. This selection occurs primarily at the initial amino acid activation step, where the enzyme preferentially binds and converts L-tyrosine to L-tyrosyl-AMP. Unlike several other aaRS enzymes, TyrRS lacks a distinct editing or proofreading domain to hydrolyze misactivated amino acids or misacylated tRNAs. nih.govresearchgate.net

This absence of an editing function means that if a non-cognate amino acid analogue, such as 3-hydroxy-L-tyrosine, is activated to its adenylate form (3-Hydroxy-L-tyrosyl-AMP), it is likely to be transferred to the tRNATyr. dntb.gov.ua While the wild-type enzyme has a strong preference for L-tyrosine, the structural similarity of L-DOPA allows for a low level of misactivation. Engineered TyrRS variants designed to accept non-canonical amino acids exploit this feature, demonstrating that once the adenylate is formed, incorporation can proceed. acs.org The fidelity, therefore, is almost entirely dependent on the selectivity of the amino acid binding pocket during the activation stage. nih.gov

Specificity of Hydroxylases and Ligases Acting on Tyrosine and Tyrosyl-AMP

The enzymatic landscape extends beyond TyrRS to include enzymes responsible for synthesizing the 3-hydroxy-L-tyrosine precursor and other ligases that may interact with tyrosyl-AMP intermediates.

The precursor to this compound is 3-hydroxy-L-tyrosine (L-DOPA), which is synthesized from L-tyrosine. This conversion is catalyzed by tyrosine hydroxylase (TH), also known as tyrosine 3-monooxygenase. wikipedia.orgnovusbio.com This enzyme is the rate-limiting step in the biosynthesis of catecholamines. wikipedia.orgmedchemexpress.com

The key to this reaction is its remarkable regiospecificity: the hydroxyl group is added exclusively at the 3-position (meta-position) of the aromatic ring of tyrosine. This precision is determined by the specific orientation of the L-tyrosine substrate within the enzyme's active site. Tyrosine hydroxylase is a pterin-dependent aromatic amino acid hydroxylase that requires molecular oxygen (O2), iron (Fe2+), and tetrahydrobiopterin (B1682763) (BH4) as cofactors. wikipedia.org The proposed mechanism involves the formation of a highly reactive iron-oxo species (Fe(IV)=O), which performs an electrophilic aromatic substitution on the electron-rich phenol (B47542) ring of tyrosine. ebi.ac.uk The architecture of the active site positions the tyrosine ring such that the C3 atom is presented to the iron-oxo intermediate, ensuring hydroxylation occurs only at that position. ebi.ac.uk

While highly specific, some enzymes acting on tyrosine can accept or be engineered to accept non-canonical analogues. Tyrosine hydroxylase itself has a narrow substrate range, with L-tyrosine being its primary substrate. nih.gov

In contrast, the substrate scope of ligases like TyrRS can be expanded through protein engineering. As discussed, mutations within the active site can enable the enzyme to activate a variety of substituted tyrosines, leading to the formation of their corresponding aminoacyl-AMP intermediates. mdpi.comacs.org Other ligases, such as tyrosine—arginine ligase, which catalyzes the formation of the dipeptide kyotorphin, also act on L-tyrosine by first activating it to a tyrosyl-AMP intermediate, demonstrating that this is a common mechanism for enzymes that ligate tyrosine to other molecules. wikipedia.org The ability of these enzymes to accept non-canonical amino acids is a subject of ongoing research for applications in synthetic biology and biocatalysis. nih.govresearchgate.net

Kinetic and Thermodynamic Parameters of Enzymatic Reactions Involving this compound

Direct and comprehensive kinetic and thermodynamic data for the enzymatic reactions involving this compound are not extensively documented. However, the parameters for the constituent reactions—the hydroxylation of L-tyrosine and the activation of L-tyrosine by TyrRS—provide a strong basis for understanding the bioenergetics of the system.

The activation of an amino acid by an aminoacyl-tRNA synthetase is a two-step process, beginning with the formation of the aminoacyl-adenylate intermediate. For TyrRS, the kinetic parameters for its natural substrate, L-tyrosine, have been well-characterized. Studies with TyrRS from various sources show Michaelis constants (Km) for L-tyrosine and ATP typically in the low micromolar range, indicating high affinity. nih.gov The turnover number (kcat) reflects the rate of the activation reaction.

The introduction of an additional hydroxyl group in 3-hydroxy-L-tyrosine would be expected to alter these parameters. The new hydroxyl group could form additional hydrogen bonds within the active site, potentially lowering the Km (increasing affinity), but it could also introduce steric hindrance or electronic effects that might raise the Km or lower the kcat.

Fluorescence titration experiments with an analogue of tyrosyl-AMP have determined a high intrinsic binding constant (4 x 107 M-1) for the intermediate to E. coli TyrRS, indicating that once formed, the aminoacyl-adenylate is bound very tightly prior to the subsequent transfer step. nih.gov

Table 2: Representative Kinetic Parameters for Enzymes Related to this compound Formation This table presents approximate kinetic values for the key enzymes involved in the synthesis pathway, using their natural substrates. These values serve as a baseline for understanding the potential kinetics of 3-hydroxy-L-tyrosine processing.

EnzymeSubstrateKm (µM)kcat (s-1)Source Organism
Tyrosyl-tRNA Synthetase L-Tyrosine~10-20~5-15B. stearothermophilus
Tyrosyl-tRNA Synthetase ATP~100-500~5-15B. stearothermophilus
Tyrosine Hydroxylase L-Tyrosine~20-50~2-8Rat
Tyrosine Hydroxylase Tetrahydrobiopterin~50-150~2-8Rat

Steady-State and Pre-Steady-State Kinetic Analyses

Kinetic analyses are fundamental to understanding the efficiency and mechanism of an enzyme-catalyzed reaction. For aminoacyl-tRNA synthetases like TyrRS, both steady-state and pre-steady-state kinetics provide complementary information. While specific kinetic data for the interaction of L-DOPA with wild-type TyrRS is not extensively documented, the well-studied kinetics with the natural substrate, L-tyrosine, serves as a crucial reference point.

Steady-State Kinetics:

Steady-state kinetics, analyzed under conditions where the concentration of the enzyme-substrate complex remains constant over time, are used to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the affinity of the enzyme for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

For the activation of L-tyrosine by TyrRS from Bacillus stearothermophilus, the following steady-state kinetic parameters have been reported:

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
L-Tyrosine107.67.6 x 105
ATP47007.61.6 x 103

This interactive data table provides the steady-state kinetic parameters for the activation of L-tyrosine by Bacillus stearothermophilus tyrosyl-tRNA synthetase.

The additional hydroxyl group in L-DOPA compared to L-tyrosine may influence its binding to the active site of TyrRS, potentially leading to a different Km value.

Pre-Steady-State Kinetics:

Pre-steady-state kinetics investigate the initial moments of an enzymatic reaction, before the steady state is reached. aars.online These studies are crucial for elucidating the individual steps of the reaction mechanism and determining the rate constants for these steps. aars.online For TyrRS, pre-steady-state analysis has been instrumental in understanding the formation of the tyrosyl-adenylate intermediate.

The activation of the amino acid is the first chemical step and involves the formation of an enzyme-bound aminoacyl-AMP intermediate. ebi.ac.uk This step is typically very fast and can be monitored using techniques like stopped-flow fluorescence, which detects changes in protein fluorescence upon substrate binding and conversion. ebi.ac.uk

Transition State Stabilization in Aminoacyl-AMP Formation

The significant rate enhancement achieved by enzymes is largely attributed to their ability to stabilize the transition state of a reaction more than the ground state of the substrates. nih.gov In the formation of aminoacyl-AMP, the reaction proceeds through a pentacoordinate transition state resulting from the nucleophilic attack of the amino acid's carboxylate oxygen on the α-phosphate of ATP. nih.gov

For tyrosyl-tRNA synthetase, the enzyme's active site is exquisitely structured to provide stabilizing interactions with this transition state. These interactions are a major contributor to the catalytic power of the enzyme. nih.gov Studies involving site-directed mutagenesis of TyrRS from Bacillus stearothermophilus have identified key amino acid residues that are crucial for transition state stabilization. nih.gov

Specifically, the side chains of residues such as Threonine 40 and Histidine 45 have been shown to form hydrogen bonds with the γ-phosphate of ATP in the transition state. nih.gov These interactions are not present in the initial enzyme-ATP complex, meaning their full binding energy is applied to stabilizing the transition state, thereby lowering the activation energy of the reaction. nih.gov The removal of these residues through mutation leads to a dramatic decrease in the rate of tyrosyl adenylate formation, with minimal effect on the binding of ATP in the ground state. nih.gov

The stabilization of the transition state by TyrRS involves a network of interactions that precisely orient the substrates and stabilize the developing charges in the transition state. Given the structural similarity of L-DOPA to L-tyrosine, it is highly probable that the same key residues in the TyrRS active site are involved in stabilizing the transition state during the formation of this compound. The additional hydroxyl group of L-DOPA is located on the phenyl ring, which is generally more solvent-exposed and less intimately involved in the catalytic mechanism at the α-carboxylate and ATP binding sites. Therefore, the core mechanism of transition state stabilization is expected to be conserved.

Structural Biology and Computational Insights into 3 Hydroxy L Tyrosyl Amp Interactions

Crystallographic Studies of Enzyme-Tyrosyl-AMP Complexes

X-ray crystallography has been instrumental in providing high-resolution snapshots of enzymes bound to tyrosyl-AMP or its analogues, offering a static yet detailed view of the molecular recognition and catalytic machinery.

Crystallographic studies of tyrosyl-tRNA synthetases from various organisms, such as Bacillus stearothermophilus and Staphylococcus aureus, have been pivotal in defining the architecture of the active site. nih.gov These studies reveal a deep cleft that accommodates the tyrosine and ATP substrates for the formation of the tyrosyl-AMP intermediate. nih.gov

The binding of the tyrosyl moiety is stabilized by a network of specific polar interactions. For instance, in B. stearothermophilus TyrRS, the phenolic hydroxyl group of the tyrosine forms hydrogen bonds with the side chains of Asp176 and Tyr34. nih.gov The amino group of the tyrosine is coordinated by hydrogen bonds with the hydroxyl of Tyr169 and the side chains of Asp78 and Gln173. nih.gov The AMP portion of the intermediate is also precisely positioned. The α-phosphate group interacts with the backbone nitrogen of Asp38, while the ribose's 2'-hydroxyl group interacts with the Asp194 carboxylate. nih.gov The adenine (B156593) base engages in non-polar contacts with residues such as Leu222 and Val223. nih.gov These interactions are highly conserved across different species, underscoring their fundamental importance in substrate recognition and catalysis. nih.gov

Furthermore, crystallographic analysis of mutant enzymes has demonstrated how specific amino acid changes can remodel the binding pocket to accommodate modified substrates, such as caged tyrosine derivatives. mdpi.com This highlights the structural basis for enzyme specificity and provides a framework for engineering enzymes with novel functions. mdpi.com

Key Interactions in the TyrRS Active Site with Tyrosyl-AMP
Ligand MoietyInteracting Enzyme Residue (B. stearothermophilus TyrRS)Type of InteractionReference
Tyrosine Phenolic HydroxylAsp176, Tyr34Hydrogen Bond nih.gov
Tyrosine Amino GroupTyr169, Asp78, Gln173Hydrogen Bond nih.gov
AMP α-PhosphateAsp38 (backbone N)Polar Interaction nih.gov
AMP Ribose 2'-HydroxylAsp194Hydrogen Bond nih.gov
AMP Adenine RingLeu222, Val223, Gly47Non-polar Contact nih.gov

The binding of substrates and the formation of the tyrosyl-AMP intermediate are not passive events; they often induce significant conformational changes within the enzyme, a concept central to the "induced fit" theory of enzyme catalysis. purdue.eduresearchgate.net These structural rearrangements are crucial for assembling a catalytically competent active site and can propagate to regions distant from the binding pocket. nih.gov

A study on bovine tyrosyl-tRNA synthetase using fluorescence resonance energy transfer (FRET) provided direct evidence of such a change. nih.gov The formation of tyrosyl adenylate resulted in a measurable decrease in the apparent distance between a fluorescent probe on the enzyme's surface and tryptophan residues, from 27.4 Å to a range of 22.3-25.7 Å. nih.gov This indicates a significant structural rearrangement that makes the enzyme more compact upon forming the intermediate. nih.gov

However, a large-scale analysis of 60 different enzymes showed that conformational changes upon substrate binding are often subtle, with an average root-mean-square deviation (RMSD) of about 1 Å between the apo (unbound) and substrate-bound forms. wordpress.com This analysis also revealed that residues involved in substrate binding tend to exhibit larger backbone motions than the catalytic residues, which show more side-chain flexibility. wordpress.com These induced changes, whether large or small, serve to optimize the alignment of catalytic groups and stabilize the transition state, thereby enhancing the reaction rate. purdue.edu

Molecular Modeling and Dynamics Simulations

While crystallography provides static pictures, computational methods like molecular modeling and dynamics simulations offer a dynamic view of enzyme-substrate interactions, revealing details about bonding, energetics, and conformational fluctuations that are essential for function.

Molecular modeling complements crystallographic data by allowing for a detailed energetic and geometric analysis of the hydrogen bond networks that stabilize the enzyme-substrate complex. The specific hydrogen bonds identified in crystal structures, such as those between the tyrosyl moiety and residues like Asp176, Tyr34, and Tyr169 in TyrRS, are critical for both binding affinity and specificity. nih.gov Computational models can be used to probe the strength of these individual bonds and predict how mutations would affect the stability of the complex. Quantum mechanics/molecular mechanics (QM/MM) optimizations, for example, can provide highly accurate calculations of hydrogen bond distances and geometries within the active site. researchgate.net These simulations confirm that the precise arrangement of these non-covalent interactions is essential for positioning the tyrosyl-AMP intermediate correctly for the subsequent steps in the catalytic cycle.

Understanding the chemical reaction of tyrosyl-AMP formation requires methods that can accurately model bond breaking and formation. Quantum mechanical and molecular mechanics (QM/MM) approaches are particularly powerful for this purpose. rsc.orgbioexcel.eu In this hybrid method, the reactive core of the system—in this case, the tyrosine, ATP, and key catalytic residues—is treated with high-level quantum mechanics, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. youtube.com

This approach allows for the simulation of the entire catalytic mechanism, including the nucleophilic attack of the tyrosine carboxylate on the α-phosphate of ATP. bioexcel.eu QM/MM simulations can be used to calculate the free energy profile of the reaction, identify the transition state structure, and determine the activation energy barrier. bioexcel.eu These computational "assays" have proven valuable in revealing detailed mechanisms of enzyme catalysis and can achieve "chemical accuracy" (within ~1 kcal/mol) when high-level quantum chemical methods are used. bioexcel.eu

Enzymes are not static entities but are constantly undergoing conformational fluctuations. Molecular dynamics (MD) simulations, which compute the trajectory of atoms over time, are the primary tool for studying these motions. MD simulations have shown that substrate binding can alter the dynamic landscape of an enzyme, sometimes inducing collective motions of many atoms that are essential for lowering the reaction barrier. purdue.edu For example, simulations can reveal how the binding of a ligand induces correlated fluctuations in flexible loops near the active site, which were not present in the unbound enzyme. purdue.edu

These simulations are also used to study the process of ligand diffusion—how a substrate finds its way into a buried active site and how the product is released. By simulating the movement of ligands in and around the protein, researchers can identify potential entry and exit pathways and understand the role of protein flexibility in gating these channels. escholarship.org Furthermore, MD simulations can reveal how covalent modifications, analogous to the adenylation of tyrosine, can lead to significant rearrangements in the relative positions of protein domains, thereby regulating binding affinity for other molecules. researchgate.net

Structure-Activity Relationship Studies for Modified Tyrosyl-AMP Derivatives

The exploration of the structure-activity relationships (SAR) for 3-Hydroxy-L-tyrosyl-AMP and its derivatives is crucial for understanding its biological function and for the rational design of potent and selective inhibitors of its target enzymes, primarily tyrosyl-tRNA synthetase (TyrRS). While specific SAR studies on a wide range of modified this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on the closely related parent compound, tyrosyl-AMP, and its analogues. These studies, coupled with computational modeling, provide a framework for predicting how modifications to the this compound scaffold might impact its biological activity.

The tyrosyl-adenylate intermediate is a key component in the aminoacylation reaction catalyzed by TyrRS. researchgate.net Molecular recognition of this intermediate and its analogues within the enzyme's active site is highly specific, involving a network of hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov Modifications to different parts of the tyrosyl-AMP molecule—the tyrosine moiety, the ribose sugar, and the adenine base—can significantly alter its binding affinity and inhibitory potential.

Modifications of the Tyrosine Moiety: The phenolic hydroxyl group of tyrosine is a critical determinant for binding to TyrRS, forming a key hydrogen bond with the enzyme. researchgate.net In this compound, the presence of an additional hydroxyl group at the 3-position of the phenyl ring introduces a new potential point of interaction. Computational models of the TyrRS active site suggest that this additional hydroxyl group could form further hydrogen bonds with amino acid residues or water molecules within the binding pocket, potentially enhancing binding affinity.

SAR studies on tyrosyl-AMP analogues have demonstrated that modifications to the tyrosine ring can have varied effects. For instance, the introduction of bulky substituents may be sterically hindered, leading to a decrease in activity. Conversely, smaller, electronegative substituents might enhance binding through favorable electrostatic interactions. The precise impact of modifying the 3-hydroxy group or other positions on the phenyl ring would depend on the specific nature of the substituent and its ability to interact favorably with the local environment of the enzyme's active site.

Interactive Data Table: Hypothetical SAR of Tyrosine Moiety Modifications

Modification on Phenyl RingPredicted Effect on Binding AffinityRationale
Removal of 3-hydroxy groupDecreaseLoss of a potential hydrogen bond donor/acceptor.
Addition of a 4-fluoro groupPotential IncreaseFluorine can act as a weak hydrogen bond acceptor and enhance electrostatic interactions.
Replacement of 3-hydroxy with a methoxy (B1213986) groupLikely DecreaseIncreased steric bulk and loss of a hydrogen bond donor.
Addition of a 2-chloro groupPotential DecreaseSteric hindrance and potential for unfavorable electrostatic interactions.

Modifications of the Ribose and Adenine Moieties: The ribose and adenine portions of tyrosyl-AMP also play crucial roles in its interaction with TyrRS. nih.gov The adenine ring is involved in important binding interactions, and modifications to this part of the molecule can significantly impact affinity. nih.gov Similarly, the ribose sugar forms several hydrogen bonds with the enzyme, and alterations to its hydroxyl groups can disrupt these critical interactions.

Studies on analogues of tyrosyl-adenylate have highlighted the importance of the adenine ring for binding. nih.gov Ligand docking studies have further supported the significance of these interactions. nih.gov Therefore, any modifications to the adenine or ribose moieties of this compound would need to preserve these key interactions to maintain biological activity. For example, replacing the adenine with other purine (B94841) or pyrimidine (B1678525) bases would likely lead to a significant loss of affinity due to the disruption of specific hydrogen bonding patterns.

Computational Insights: Molecular modeling and computational docking studies have been instrumental in elucidating the binding mode of tyrosyl-adenylate and its analogues to TyrRS. nih.gov These computational approaches allow for the visualization of the binding pocket and the identification of key amino acid residues involved in ligand recognition. researchgate.net Such models can be used to predict how modified derivatives of this compound might interact with the enzyme and to rationalize experimentally observed SAR data.

For instance, computational models can help to assess the steric and electronic compatibility of different functional groups on the tyrosine ring with the enzyme's active site. They can also predict the formation of new hydrogen bonds or the disruption of existing ones upon modification of the ligand. This information is invaluable for guiding the design of novel derivatives with improved potency and selectivity.

Analytical and Methodological Approaches in 3 Hydroxy L Tyrosyl Amp Research

Biochemical Assay Development and Optimization

Biochemical assays are fundamental to quantifying the enzymatic activity that leads to the production of 3-Hydroxy-L-tyrosyl-AMP and its subsequent transfer to tRNA. These assays are often designed to be continuous and sensitive, allowing for real-time monitoring of reaction kinetics.

Spectrophotometric Coupled Assays for AMP Production

A common strategy for monitoring the formation of this compound is to measure the production of its co-product, adenosine (B11128) monophosphate (AMP). nih.govacs.org Spectrophotometric assays are frequently employed for this purpose due to their convenience and amenability to high-throughput screening. nih.govresearchgate.net

In a typical coupled enzyme assay, the AMP produced during the amino acid activation step is converted through a series of enzymatic reactions that ultimately result in a change in absorbance. nih.govacs.orgnih.gov For instance, the production of AMP can be linked to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm. nih.govacs.org The reaction scheme often involves the following steps:

Amino Acid Activation: Tyrosyl-tRNA synthetase (TyrRS) catalyzes the reaction between tyrosine (or its analog, 3-hydroxy-L-tyrosine) and ATP to form tyrosyl-AMP and inorganic pyrophosphate (PPi). biorxiv.org

AMP Conversion: AMP deaminase converts AMP to inosine (B1671953) monophosphate (IMP). nih.govacs.org

Signal Generation: IMP dehydrogenase then catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), a reaction that is coupled to the reduction of NAD+ to NADH, leading to an increase in absorbance at 340 nm. nih.govacs.org

To enhance the sensitivity of these assays, the tRNA substrate can be regenerated by cleaving the aminoacyl-tRNA product, which is particularly useful when tRNA is the limiting substrate. nih.gov This recycling strategy significantly increases the signal by allowing multiple turnovers. nih.govnih.gov

Assay ComponentFunctionDetection Method
Tyrosyl-tRNA Synthetase (TyrRS)Catalyzes the formation of this compound-
3-Hydroxy-L-tyrosine & ATPSubstrates for the activation reaction-
AMP deaminaseConverts AMP to IMPCoupled reaction
IMP dehydrogenaseConverts IMP to XMP, reducing NAD+ to NADHSpectrophotometry (A340 nm)
Inorganic PyrophosphataseDegrades PPi to prevent reaction inhibition-

Radio-labeled Substrate Tracing Techniques

Radiolabeling provides a highly sensitive method for tracing the fate of substrates and products in biochemical reactions. In the context of this compound research, radioisotopes are used to label either the amino acid or ATP.

A widely used method is the ATP-PPi exchange assay, which measures the first step of aminoacylation. asm.org This assay quantifies the formation of radiolabeled ATP from the incubation of the enzyme with an amino acid and radiolabeled pyrophosphate (³²PPi). asm.org The rate of [³²P]ATP formation serves as a direct measure of the amino acid activation. asm.org

These techniques, while powerful, have the disadvantages of being discontinuous and involving the handling of radioactive materials, which has led to the increasing popularity of non-radioactive methods. researchgate.netdcu.ie

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are indispensable for the definitive identification, quantification, and purification of this compound and related molecules.

Mass Spectrometry for Product Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the precise identification and quantification of molecules. yok.gov.tr In research involving this compound, MS is crucial for confirming the identity of the product and for quantifying its formation. pnas.org

Tandem mass spectrometry (MS/MS) is often employed for greater specificity. yok.gov.tr In this approach, ions of a specific mass-to-charge ratio are selected and fragmented, and the resulting fragment ions are analyzed. This provides structural information that can confirm the identity of the compound. yok.gov.tr Liquid chromatography is often coupled with mass spectrometry (LC-MS) to separate the components of a mixture before they are introduced into the mass spectrometer, which is essential for analyzing complex biological samples. nih.govnih.gov

Recent advancements in LC-MS/MS have enabled the simultaneous quantification of multiple amino acid derivatives without the need for extensive sample purification, offering high sensitivity and specificity. nih.gov

TechniqueApplication in this compound ResearchKey Advantages
Mass Spectrometry (MS)Identification and quantification of this compound.High sensitivity and specificity; provides molecular weight information.
Tandem MS (MS/MS)Structural elucidation and confirmation of product identity.Increased confidence in identification through fragmentation patterns.
Liquid Chromatography-MS (LC-MS)Separation and analysis of complex mixtures containing this compound.Combines the separation power of HPLC with the detection capabilities of MS.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of enzymatic reactions by separating and quantifying the reactants and products over time. rsc.org In the study of this compound, reversed-phase HPLC is commonly used to resolve the amino acid, ATP, AMP, and the aminoacyl-adenylate product. nih.gov

By collecting aliquots from a reaction mixture at different time points and analyzing them by HPLC, researchers can determine the rate of product formation and substrate consumption. rsc.org The separated compounds are typically detected by their UV absorbance. For instance, the formation of AMP can be monitored to determine the catalytic rate constant (kcat) of the enzyme. rsc.org HPLC is also invaluable for purifying the synthesized this compound for further studies. nih.gov

Genetic and Protein Engineering Techniques

Genetic and protein engineering approaches are pivotal in creating the necessary tools to study and utilize this compound, particularly for its incorporation into proteins as a non-canonical amino acid. plos.org These techniques focus on modifying the tyrosyl-tRNA synthetase (TyrRS) to recognize and activate 3-hydroxy-L-tyrosine. pnas.orgnih.gov

The process typically involves creating a library of mutant TyrRS enzymes through methods like site-directed mutagenesis or error-prone PCR. doi.orgduke.edu In site-directed mutagenesis, specific amino acid residues in the active site of the enzyme are targeted for mutation based on structural information. For example, residues in the L-tyrosine binding site of E. coli TyrRS, such as Y37, Q179, and Q195, have been mutated to alter the enzyme's substrate specificity. nih.gov

These mutant libraries are then screened or selected for variants that can activate the desired non-canonical amino acid, such as 3-iodo-L-tyrosine, a structural analog of 3-hydroxy-L-tyrosine. pnas.orgnih.gov The development of orthogonal tRNA-synthetase pairs, which function independently of the host cell's own translational machinery, is a key goal of this engineering process. plos.orgnih.gov This allows for the site-specific incorporation of the unnatural amino acid into a target protein in response to a unique codon, such as an amber stop codon. plos.orgnih.gov

The success of these engineering efforts is often validated by expressing a reporter protein in the presence of the engineered synthetase, the orthogonal tRNA, and the non-canonical amino acid. Subsequent analysis of the expressed protein by mass spectrometry confirms the successful incorporation of the modified amino acid. nih.gov

Site-Directed Mutagenesis for Mechanistic Probes

Site-directed mutagenesis is a cornerstone technique for investigating the roles of specific amino acid residues in enzyme function, particularly in the context of this compound synthesis and recognition. By systematically replacing amino acids in the active site of enzymes like tyrosyl-tRNA synthetase (TyrRS), researchers can probe the interactions that govern substrate binding and catalysis. nih.govpnas.orgfree.fr

For instance, studies on TyrRS have identified key residues that form hydrogen bonds with the hydroxyl group of tyrosine. pnas.orgnih.gov Mutating these residues can dramatically alter the enzyme's affinity for its natural substrate and its ability to discriminate against other similar molecules. nih.gov This approach has been instrumental in understanding how enzymes achieve their remarkable specificity. By analyzing the kinetic properties of these mutant enzymes, researchers can deduce the energetic contribution of individual side chains to the binding of substrates, transition states, and intermediates like tyrosyl adenylate. nih.govfree.fr

A powerful application of this technique is the creation of mutant libraries to screen for enzymes with altered or novel activities. tandfonline.comkjom.org For example, error-prone PCR can be used to introduce random mutations into the gene encoding an enzyme, and the resulting variants can be screened for their ability to utilize non-canonical amino acids or to have improved catalytic efficiency. nih.gov

Table 1: Examples of Site-Directed Mutagenesis in TyrRS and Related Enzymes

EnzymeOriginal ResidueMutant ResidueObserved EffectReference
Bacillus stearothermophilus TyrRSCys-35-No change in ATP dissociation, but 10-fold decrease in catalytic rate. nih.gov nih.gov
Bacillus stearothermophilus TyrRSHis-45-Implicated in binding the transition state of the reaction. free.fr free.fr
Methanocaldococcus jannaschii TyrRSTyr-32Gln, Glu, Lys, or ArgAltered specificity to accommodate 3-aminoTyrosine. pnas.org pnas.org
Methanocaldococcus jannaschii TyrRSAsp-158-Preserved in a mutant engineered to incorporate 3-OH Tyr. pnas.org pnas.org
Saccharomyces cerevisiae TyrRSTyr-43Gly85-fold increase in Km for tyrosine, enabling acylation of 3-iodo-L-tyrosine. kjom.org kjom.org

Heterologous Expression and Purification of Enzymes

To study enzymes involved in this compound metabolism in detail, they must first be produced in large quantities and purified to homogeneity. Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is the standard method for achieving this. Escherichia coli is a commonly used host due to its rapid growth and well-understood genetics. kormb.or.kracs.orgresearchgate.net

The gene encoding the enzyme of interest is cloned into an expression vector, which is then introduced into the host cells. kormb.or.krdiva-portal.org Induction of gene expression leads to the synthesis of the target protein. Following cell lysis, the enzyme is purified from the complex mixture of cellular proteins using various chromatography techniques. Affinity chromatography, where a tag is fused to the protein of interest to allow it to bind specifically to a column resin, is a particularly powerful purification method. kormb.or.kr

The ability to produce pure, active enzymes is a prerequisite for detailed biochemical characterization, including kinetic analysis, structural studies, and the investigation of substrate specificity. acs.orgdiva-portal.org For example, the heterologous expression of enzymes from thermophilic fungi in hosts like Aspergillus nidulans and E. coli has not only increased the yield of valuable compounds but also led to the production of novel analogues. researchgate.net

Synthetic Biology and Cell-Free Systems

Incorporation of Non-Canonical Amino Acids in Protein Synthesis

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key area within this field is the expansion of the genetic code to include non-canonical amino acids (ncAAs), which are amino acids not among the 20 naturally encoded ones. mdpi.comacs.org This technology allows for the site-specific incorporation of ncAAs with novel chemical functionalities into proteins, opening up vast possibilities for creating proteins with enhanced or entirely new properties. mdpi.comanu.edu.au

The incorporation of ncAAs is typically achieved by creating an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. mdpi.comanu.edu.au This pair functions independently of the host cell's own translational machinery and directs the incorporation of a specific ncAA in response to a unique codon, often a nonsense or "stop" codon like UAG. mdpi.comanu.edu.au The tyrosyl-tRNA synthetase from Methanocaldococcus jannaschii has been a particularly fruitful starting point for engineering new synthetases that recognize a wide variety of ncAAs. pnas.org

Cell-free protein synthesis systems offer a powerful platform for this work. rsc.org These systems are prepared from cell extracts and contain all the necessary machinery for transcription and translation. mdpi.comcornell.edu Because they are open systems, researchers can easily add purified components, including orthogonal synthetase/tRNA pairs and ncAAs, to direct the synthesis of proteins containing these novel building blocks. rsc.orgmdpi.com This approach has been used to study the incorporation of various modified phenylalanines and tyrosines, providing insights into the substrate promiscuity of the translational apparatus. rsc.org

Table 2: Examples of Non-Canonical Amino Acids Incorporated Using Engineered Systems

Non-Canonical Amino AcidAminoacyl-tRNA Synthetase SystemApplication/SignificanceReference
3-iodo-L-tyrosineEngineered E. coli TyrRSSite-specific protein modification. nih.gov nih.gov
3-azido-L-tyrosineEngineered yeast TyrRS variantSite-specific protein modification via click chemistry. nih.gov nih.gov
p-azido-L-phenylalanineEngineered Saccharomyces cerevisiae TyrRSIntroduction of a photoreactive group for cross-linking studies. kjom.org kjom.org
O-propargyl-L-tyrosineTubulin Tyrosine Ligase (TTL)In vivo functionalization of α-tubulin for imaging. uni-muenchen.de uni-muenchen.de
3-aminoTyrosineEngineered Methanocaldococcus jannaschii TyrRSIntroduction of a novel chemical group. pnas.org pnas.org

Future Research Directions for 3 Hydroxy L Tyrosyl Amp

नवीन एंजाइमों की खोज और विशेषता

3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी के जैवसंश्लेषण और चयापचय में शामिल एंजाइमों की पूरी जानकारी अभी तक पूरी तरह से स्पष्ट नहीं है। भविष्य के अनुसंधान को उन नवीन एंजाइमों की पहचान और विशेषता पर ध्यान केंद्रित करना चाहिए जो इस यौगिक के निर्माण और रूपांतरण में महत्वपूर्ण भूमिका निभाते हैं।

अनुसंधान के संभावित क्षेत्रों में शामिल हैं:

फिनाइलएलानिन 3-हाइड्रॉक्सिलेज (Phe3H) का अध्ययन: एक फिनाइलएलानिन 3-हाइड्रॉक्सिलेज (Phe3H) की पहचान की गई है जो फिनाइलएलानिन से मेटा-टायरोसिन (एम-टायरोसिन) के संश्लेषण को उत्प्रेरित करता है। researchgate.net भविष्य के अध्ययनों में यह पता लगाया जा सकता है कि क्या यह या समान हाइड्रॉक्सिलेज एंजाइम टायरोसिल-एएमपी पर सीधे कार्य कर सकते हैं या क्या एम-टायरोसिन को पहले संश्लेषित किया जाता है और फिर टायरोसिल-टीआरएनए सिंथेटेज (TyrRS) द्वारा सक्रिय किया जाता है।

टायरोसिल-टीआरएनए सिंथेटेज (TyrRS) की विशिष्टता: टायरोसिल-टीआरएनए सिंथेटेज (TyrRS) टायरोसिन और एटीपी से टायरोसिल-एएमपी के निर्माण को उत्प्रेरित करते हैं। oup.comnih.gov यह समझना महत्वपूर्ण है कि क्या TyrRS एंजाइम 3-हाइड्रॉक्सी-एल-टायरोसिन को सब्सट्रेट के रूप में पहचान और उपयोग कर सकते हैं, जिससे सीधे 3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी का निर्माण हो सके। विभिन्न जीवों से TyrRS वेरिएंट की सब्सट्रेट विशिष्टता का अध्ययन इस पर प्रकाश डाल सकता है। pnas.org

उपन्यास एएमपी-ट्रांसफरेज की खोज: फिलामेंटेशन द्वारा प्रेरित चक्रीय एएमपी (FIC) डोमेन वाले एंजाइम प्रोटीन में टायरोसिल अवशेषों के हाइड्रॉक्सिल समूह में एएमपी अंश के हस्तांतरण को उत्प्रेरित करने के लिए जाने जाते हैं। pnas.org यह संभव है कि FIC डोमेन वाले उपन्यास एंजाइम या अन्य एएमपी-ट्रांसफरेज मौजूद हों जो विशेष रूप से 3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी के संश्लेषण में शामिल हों।

इन एंजाइमों की विशेषता में उनके काइनेटिक गुणों, सब्सट्रेट विशिष्टता और त्रि-आयामी संरचनाओं का निर्धारण शामिल होगा ताकि उनकी क्रिया के तंत्र को समझा जा सके। acs.org

संभावित उपन्यास एंजाइमों और उनके गुणों की तालिका

एंजाइम वर्गसंभावित कार्यलक्षण वर्णन के लिए मुख्य तकनीकें
हाइड्रॉक्सिलेजटायरोसिन या टायरोसिल-एएमपी का 3-हाइड्रॉक्सिलेशनएंजाइम परख, मास स्पेक्ट्रोमेट्री, एक्स-रे क्रिस्टलोग्राफी
टायरोसिल-टीआरएनए सिंथेटेज3-हाइड्रॉक्सी-एल-टायरोसिन का एएमपी के साथ एडिनाइलेशनकाइनेटिक विश्लेषण, सब्सट्रेट बाइंडिंग अध्ययन, प्रतिस्पर्धी परख
एएमपी-ट्रांसफरेज/लिगेज3-हाइड्रॉक्सी-एल-टायरोसिन का एएमपी से संयुग्मनएंजाइम गतिविधि परख, प्रोटीन इंजीनियरिंग, संरचनात्मक जीव विज्ञान

पाथवे नियंत्रण में नियामक तंत्रों का स्पष्टीकरण

3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी से जुड़े चयापचय पथ के नियामक तंत्रों को समझना इसके जैविक महत्व को समझने के लिए महत्वपूर्ण है। भविष्य के शोध को उन कारकों की पहचान करने पर ध्यान केंद्रित करना चाहिए जो इस यौगिक के संश्लेषण और क्षरण को नियंत्रित करते हैं।

जांच के लिए प्रमुख क्षेत्रों में शामिल हैं:

फीडबैक अवरोध: कई जैवसंश्लेषण पथों में, अंतिम उत्पाद पथ में पहले के एंजाइमों को रोकते हैं। यह जांचना महत्वपूर्ण है कि क्या 3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी या इसके डेरिवेटिव इसके संश्लेषण में शामिल एंजाइमों, जैसे कि Phe3H या TyrRS, की गतिविधि को नियंत्रित करते हैं। mdpi.com

सब्सट्रेट उपलब्धता: 3-हाइड्रॉक्सी-एल-टायरोसिन और एटीपी जैसे अग्रदूतों की सेलुलर सांद्रता 3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी के उत्पादन की दर को सीधे प्रभावित कर सकती है। कोशिका के भीतर इन अग्रदूतों के पूल को नियंत्रित करने वाले तंत्रों का अध्ययन करना महत्वपूर्ण है।

ट्रांसक्रिप्शनल और पोस्ट-ट्रांसलेशनल विनियमन: इस पथ में शामिल एंजाइमों के जीन अभिव्यक्ति को ट्रांसक्रिप्शनल कारकों द्वारा नियंत्रित किया जा सकता है जो सेलुलर संकेतों पर प्रतिक्रिया करते हैं। इसके अलावा, फॉस्फोराइलेशन या अन्य पोस्ट-ट्रांसलेशनल संशोधनों के माध्यम से एंजाइम गतिविधि को संशोधित किया जा सकता है, जैसा कि एएमपी-सक्रिय प्रोटीन किनेज (AMPK) जैसे अन्य चयापचय एंजाइमों के लिए देखा गया है। nih.govtandfonline.com

इन नियामक तंत्रों का अध्ययन करने के लिए तकनीकों में जीन अभिव्यक्ति विश्लेषण, एंजाइम गतिविधि पर विभिन्न मेटाबोलाइट्स के प्रभाव का परीक्षण और एंजाइमों के पोस्ट-ट्रांसलेशनल संशोधनों की पहचान शामिल होगी। karger.com

अपरंपरागत जैविक प्रणालियों में संभावित भूमिकाओं की खोज

3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी की सटीक जैविक भूमिका अभी भी काफी हद तक अज्ञात है। भविष्य के अनुसंधान को पारंपरिक चयापचय से परे इसकी संभावित भूमिकाओं का पता लगाना चाहिए।

अन्वेषण के लिए परिकल्पनाओं में शामिल हैं:

सिग्नलिंग अणु: इसकी संरचना को देखते हुए, जिसमें एक एमिनो एसिड और एक न्यूक्लियोटाइड मोनोफॉस्फेट दोनों शामिल हैं, 3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी एक उपन्यास इंट्रासेल्युलर या एक्सट्रासेल्युलर सिग्नलिंग अणु के रूप में कार्य कर सकता है, जो विशिष्ट रिसेप्टर्स या सेंसर प्रोटीन के साथ इंटरैक्ट करता है।

उपन्यास पोस्ट-ट्रांसलेशनल संशोधन के लिए अग्रदूत: यह यौगिक प्रोटीन पर एक उपन्यास पोस्ट-ट्रांसलेशनल संशोधन के लिए एक अग्रदूत के रूप में काम कर सकता है। एंजाइम इस अणु के 3-हाइड्रॉक्सी-एल-टायरोसिल हिस्से को लक्ष्य प्रोटीन में स्थानांतरित कर सकते हैं, जिससे उनकी संरचना और कार्य बदल जाता है। rsc.org

तनाव प्रतिक्रिया में भूमिका: एम-टायरोसिन का उत्पादन ऑक्सीडेटिव तनाव से जुड़ा हुआ है। researchgate.net इसलिए, 3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी ऑक्सीडेटिव तनाव या अन्य सेलुलर तनाव स्थितियों के लिए सेलुलर प्रतिक्रिया में शामिल हो सकता है, जो सुरक्षात्मक या क्षति-उत्प्रेरण तंत्र में योगदान देता है।

एंटीबायोटिक या जैविक रूप से सक्रिय यौगिक: कुछ संशोधित एमिनो एसिड में एंटीबायोटिक गुण होते हैं। researchgate.net यह संभव है कि 3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी या इसके डेरिवेटिव में सूक्ष्मजीवों या अन्य जैविक प्रणालियों के खिलाफ जैविक गतिविधि हो।

इन संभावित भूमिकाओं की जांच के लिए सेल-आधारित परख, प्रोटिओमिक्स विश्लेषण और विभिन्न जैविक प्रणालियों पर यौगिक के प्रभावों का परीक्षण करने के लिए फेनोटाइपिक स्क्रीनिंग की आवश्यकता होगी।

3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी संरचना पर आधारित अनुसंधान जांच और उपकरण यौगिकों का विकास

3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी के साथ इंटरैक्ट करने वाले सेलुलर घटकों की पहचान और लक्षण वर्णन करने के लिए, रासायनिक जांच और उपकरण यौगिकों का विकास एक शक्तिशाली रणनीति है।

भविष्य के अनुसंधान प्रयासों में शामिल हो सकते हैं:

एफिनिटी-आधारित जांच का संश्लेषण: 3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी के एनालॉग्स को बायोटिन या फोटो-रिएक्टिव क्रॉस-लिंकर्स जैसे एफिनिटी टैग के साथ संश्लेषित किया जा सकता है। इन जांचों का उपयोग सेलुलर अर्क से बाइंडिंग पार्टनर को अलग करने और पहचानने के लिए किया जा सकता है, जैसे कि रिसेप्टर्स, एंजाइम या ट्रांसपोर्टर।

फ्लोरोसेंट जांच का विकास: फ्लोरोसेंट समूहों को 3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी संरचना में शामिल करने से जीवित कोशिकाओं में इसके स्थानीयकरण और गतिशीलता की कल्पना की जा सकती है। यह इसके सेलुलर लक्ष्यों और मार्गों के बारे में महत्वपूर्ण जानकारी प्रदान कर सकता है। uni-muenchen.de

एंजाइम गतिविधि के लिए अवरोधक और सब्सट्रेट एनालॉग्स: इस यौगिक के संश्लेषण या क्षरण में शामिल एंजाइमों की भूमिका का अध्ययन करने के लिए चयनात्मक अवरोधकों का विकास आवश्यक है। इसके अलावा, गैर-हाइड्रोलाइजेबल एएमपी एनालॉग्स वाले सब्सट्रेट एनालॉग्स का उपयोग एंजाइम-सब्सट्रेट कॉम्प्लेक्स को फंसाने और संरचनात्मक अध्ययन को सुविधाजनक बनाने के लिए किया जा सकता है। mdpi.com

इन रासायनिक उपकरणों का डिजाइन और संश्लेषण कार्बनिक संश्लेषण, रासायनिक जीव विज्ञान और जैव रासायनिक परख के संयोजन पर निर्भर करेगा। researchgate.net

संभावित अनुसंधान जांच और उपकरण यौगिकों की तालिका

जांच/उपकरण का प्रकारसंरचनात्मक संशोधनसंभावित अनुप्रयोग
एफिनिटी जांचबायोटिन या फोटो-क्रॉसलिंकर का संयुग्मनबाइंडिंग प्रोटीन का अलगाव और पहचान
फ्लोरोसेंट जांचफ्लोरोफोर का समावेशजीवित कोशिकाओं में उपकोशिकीय स्थानीयकरण और ट्रैकिंग
एंजाइम अवरोधकप्राकृतिक सब्सट्रेट की नकल करने वाले एनालॉग्सएंजाइमों की जैविक भूमिका का अध्ययन
सब्सट्रेट एनालॉग्सगैर-हाइड्रोलाइजेबल एएमपी भागएंजाइम-सब्सट्रेट कॉम्प्लेक्स का स्थिरीकरण

यौगिक नाम तालिका

यौगिक का नाम
3-हाइड्रॉक्सी-एल-टायरोसिल-एएमपी
3-हाइड्रॉक्सी-एल-टायरोसिन (एम-टायरोसिन)
एल-टायरोसिन
फिनाइलएलानिन
एडेनोसिन ट्राइफॉस्फेट (एटीपी)
एडेनोसिन मोनोफॉस्फेट (एएमपी)
बायोटिन

Q & A

Basic: What analytical techniques are recommended for identifying 3-Hydroxy-L-tyrosyl-AMP in complex biological samples?

Answer:
Liquid chromatography-mass spectrometry (LC-MS) coupled with negative ion mode electrospray ionization (ESI) is the primary method. Key parameters include:

  • Fragmentation voltage : 175.0 V, as used to generate diagnostic ions (e.g., m/z 579.1756 and 609.1515) for structural confirmation .
  • Chromatographic separation : Use C18 columns with gradient elution (e.g., 6.4–6.6 min retention time) to resolve the compound from matrix interferences .
    For orthogonal validation, NMR spectroscopy (e.g., HSQC, HMBC) can verify the hydroxyl and tyrosyl-adenosine linkages .

Advanced: How can researchers optimize ESI-MS parameters to enhance detection sensitivity of this compound?

Answer:

  • Ion source tuning : Adjust capillary voltage (e.g., 2.5–3.0 kV) and desolvation temperature (300–400°C) to improve ion yield while minimizing in-source fragmentation .
  • Collision energy optimization : Perform collision-induced dissociation (CID) at 20–35 eV to balance sensitivity and structural specificity for low-abundance ions .
  • Matrix suppression mitigation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce ion suppression from salts or lipids .

Basic: What are the key considerations in designing enzymatic synthesis protocols for this compound?

Answer:

  • Enzyme selection : Tyrosyl-tRNA synthetase homologs or engineered ligases are preferred for regioselective coupling of L-tyrosine derivatives to AMP .
  • Reaction buffer : Use Tris-HCl (pH 7.5–8.5) with 10 mM MgCl₂ to stabilize the adenylation domain and prevent hydrolysis .
  • Product purification : Reverse-phase HPLC with a C4 column and acetonitrile/0.1% formic acid gradient ensures high purity (>90%) .

Advanced: How do variations in buffer ionic strength affect this compound stability in cell-based assays?

Answer:

  • Low ionic strength (<50 mM NaCl): Increases susceptibility to phosphatase-mediated degradation. Include phosphatase inhibitors (e.g., sodium orthovanadate) in lysis buffers .
  • High ionic strength (>150 mM NaCl): May disrupt ligand-receptor binding. Validate using surface plasmon resonance (SPR) with varying salt concentrations to assess binding affinity shifts .

Basic: What spectral data are critical for confirming the structure of this compound?

Answer:

  • Mass spectrometry : Exact mass (<1 ppm error) and isotopic distribution (e.g., m/z 579.1756 [M-H]⁻) confirm molecular formula .
  • NMR :
    • ¹H-¹³C HSQC : Correlates aromatic protons (δ 6.8–7.2 ppm) with carbons in the tyrosine moiety.
    • HMBC : Identifies long-range coupling between the hydroxyl group (δ 4.5–5.0 ppm) and adenosine ribose .

Advanced: What computational models predict this compound’s interaction with kinase signaling pathways?

Answer:

  • Molecular docking : Use AutoDock Vina with kinase ATP-binding pockets (e.g., PDB 3FCO) to simulate binding modes. Prioritize poses with hydrogen bonds to conserved residues (e.g., Lys72, Asp184) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the adenylate group in aqueous versus membrane-bound environments .
  • Network pharmacology : Integrate STRING or KEGG databases to map potential crosstalk with AMPK or tyrosine kinase pathways .

Basic: How should researchers address contradictory data on this compound’s bioactivity across studies?

Answer:

  • Source validation : Confirm compound purity (>95%) via LC-MS and NMR, as impurities (e.g., unreacted AMP) may skew bioactivity assays .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for AMPK studies) and normalize activity to internal controls (e.g., ATP levels) .
  • Meta-analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, excluding datasets with unvalidated synthesis protocols .

Advanced: What in silico strategies identify novel biosynthetic gene clusters for this compound analogs?

Answer:

  • AntiSMASH analysis : Screen microbial genomes for nonribosomal peptide synthetase (NRPS) clusters with tyrosine-specific adenylation domains .
  • Phylogenetic mining : Use BLASTp to identify conserved motifs (e.g., A8 and A10 domains) in Actinobacteria or Cyanobacteria .
  • CRISPR-Cas9 editing : Knock out candidate genes in Streptomyces spp. and monitor analog production via untargeted metabolomics .

Basic: What guidelines ensure reproducibility in reporting this compound research?

Answer:

  • MIAPE compliance : Document MS/MS parameters (e.g., collision energy, resolution) and raw data deposition in repositories like MetaboLights .
  • Experimental triplicates : Perform independent syntheses and bioassays to account for batch variability .
  • Negative controls : Include AMP-only and tyrosine-only groups to rule out nonspecific effects .

Advanced: How can single-cell RNA-seq elucidate this compound’s role in metabolic regulation?

Answer:

  • Cell sorting : Isolate hepatocytes or adipocytes from treated models using FACS with fluorescent ATP probes .
  • Differential expression : Apply DESeq2 to identify AMPK downstream targets (e.g., ACC1, SREBP1) with adjusted p-values <0.05 .
  • Pathway enrichment : Use GSEA to map transcriptomic shifts to OXPHOS or fatty acid oxidation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-L-tyrosyl-AMP
Reactant of Route 2
3-Hydroxy-L-tyrosyl-AMP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.